2,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2,7-dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-14-13-11-8-10(15-2)6-4-9(11)5-7-12(13)16-3/h4,6,8,12-14H,5,7H2,1-3H3 |
InChI Key |
GBWFXQVIBJRTHX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(CCC2=C1C=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Methoxy vs. Chloro Substituents : Methoxy groups (as in the target compound) enhance solubility due to their polar nature, whereas chloro substituents (e.g., sertraline) increase lipophilicity and receptor-binding affinity .
- Amine Functionalization : N-methylation (target compound, sertraline) reduces metabolic degradation compared to primary amines (e.g., 6,7-dimethoxy-1-amine hydrochloride) .
- Positional Effects : The 2,7-dimethoxy configuration in the target compound may induce steric and electronic effects distinct from 6,7-dimethoxy derivatives, altering conformational preferences .
Pharmacological and Physicochemical Properties
Electronic and Steric Effects :
Solubility and Bioavailability :
- The target compound’s methoxy groups may confer higher aqueous solubility (logP ~2–3) compared to sertraline (logP ~4.5) , favoring oral absorption.
Q & A
Q. What are the standard synthetic routes for 2,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how do reaction parameters influence yield?
The synthesis typically involves hydrogenation of naphthalene derivatives followed by amination. Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Temperature and pressure : Controlled hydrogenation at 50–100°C and 1–5 bar H₂ to avoid over-reduction .
- Purification : Column chromatography or recrystallization to isolate the amine product, with HPLC used to confirm purity (e.g., MeOH/EtOH/hexane solvent systems) .
- Amination : Methylation via reductive amination or alkylation with methyl iodide, requiring inert atmospheres to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy groups at C2/C7 and methylamine at N) .
- HPLC : Reverse-phase systems (e.g., C18 columns) with UV detection to assess purity and resolve stereoisomers .
- HRMS : High-resolution mass spectrometry for molecular formula validation .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in synthesis, given the compound’s stereochemical complexity?
- Chiral resolution : Use chiral stationary phases in preparative HPLC (e.g., cellulose-based columns) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during hydrogenation or amination steps to induce enantioselectivity .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers .
Q. What strategies optimize reaction conditions to mitigate low yields in N-methylation?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
- Catalyst loading : Increase Pd/C or Raney Ni concentrations (5–10 wt%) to accelerate hydrogenation .
- In situ monitoring : Use FTIR or GC-MS to track intermediate formation and adjust reaction timelines .
Q. How do structural modifications (e.g., methoxy position) impact biological activity?
- SAR studies : Synthesize analogs with methoxy groups at C6/C8 or replace methylamine with bulkier substituents (e.g., cyclopropyl) .
- Bioassays : Test analogs against target receptors (e.g., serotonin transporters) using radioligand binding assays .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and affinity trends .
Q. How should conflicting bioactivity data across studies be addressed?
- Standardize assays : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .
- Purity validation : Require ≥95% purity (via HPLC) and enantiomeric excess (via chiral HPLC) for tested samples .
- Meta-analysis : Compare logP, solubility, and stereochemistry to identify outliers in reported IC₅₀ values .
Q. What computational methods validate the compound’s interaction with biological targets?
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) over 100 ns to assess stability .
- Free energy calculations : Use MM-PBSA to correlate binding free energy with experimental Ki values .
- Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
